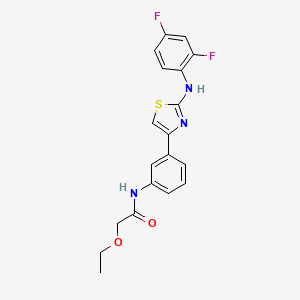

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

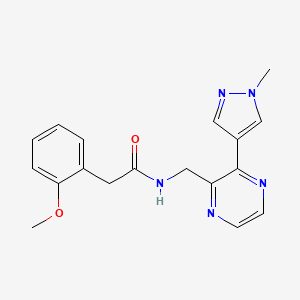

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and an ethoxyacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluorophenyl ring, and the ethoxyacetamide group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group might increase its lipophilicity, while the ethoxyacetamide group might influence its hydrogen bonding capabilities .Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The research into the molecular structures of compounds similar to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide has shown how intermolecular interactions, such as hydrogen bonds and π-interactions, contribute to the stability and arrangement of molecules in the crystalline state. The study of isostructural compounds with difluoromethyl groups indicates the role of N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds along with C–H···π, C–Cl···π, and C–O···π interactions in forming 3-D arrays (Boechat et al., 2011).

Synthesis and Antimicrobial Evaluation

Compounds with structures incorporating elements of this compound have been synthesized and evaluated for their antimicrobial properties. For example, novel diastereoselective benzothiazole β-lactam hybrids exhibited moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018). Similarly, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aimed at antimicrobial application revealed promising results (Darwish et al., 2014).

Versatility in Intermediate Formation

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles, related to the compound of interest, has been demonstrated in their ability to form a variety of 2,2-difluorophenylacetic derivatives through reactions with different nucleophiles. This versatility highlights the potential for creating a wide range of pharmacologically active compounds (Boechat et al., 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse therapeutic roles, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole, a parent material for this compound, in water, alcohol, ether, and various organic solvents and dyes suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future studies might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-2-26-10-18(25)22-14-5-3-4-12(8-14)17-11-27-19(24-17)23-16-7-6-13(20)9-15(16)21/h3-9,11H,2,10H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHGZFONRKWFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)

![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)